5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride 5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride Highly potent and selective 5-HT1B agonist (Ki = 2.0 nM compared to values of 89 (5-HT1A), 860 (5-HT1C), 49 (5-HT1D) and 1600 nM (5-HT2)). Shows many behavioural effects, reducing aggression and food intake. Additionally, enhances cocaine reinforcement.
CP 94,253 is an agonist of the serotonin (5-HT) receptor subtype 5-HT1B (Ki = 2 nM in a radioligand binding assay). It is selective for 5-HT1B over 5-HT1A, 5-HT1D, 5-HT1C, and 5-HT2 receptors (Kis = 89, 49, 860, and 1,600 nM, respectively). CP 94,253 (10 and 17 mg/kg) reduces aggressive behavior in a resident-intruder test in mice, as well as decreases alcohol-induced aggression in mice with an ED50 value of 3.8 mg/kg. It decreases the time mice spend immobile in the forced swim test by 43%, indicating antidepressant-like activity, when administered at a dose of 5 mg/kg. CP 94,253 (2.5 mg/kg) also increases drinking in the Vogel punished drinking task, indicating anxiolytic-like activity, in rats.
Potent, selective 5-HT1B agonist (Ki values are 89, 2, 860, 49 and 1,600 nM for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D and 5-HT2 receptors respectively). Centrally active upon systemic administration in vivo.
Brand Name: Vulcanchem
CAS No.: 845861-39-4
VCID: VC0004337
InChI: InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H
SMILES: CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl
Molecular Formula: C15H20ClN3O
Molecular Weight: 293.79 g/mol

5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride

CAS No.: 845861-39-4

VCID: VC0004337

Molecular Formula: C15H20ClN3O

Molecular Weight: 293.79 g/mol

* For research use only. Not for human or veterinary use.

5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride - 845861-39-4

Description

5-Propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine hydrochloride, commonly referred to as CP-94,253 hydrochloride, is a potent and selective serotonin 5-HT1B receptor agonist. This compound has been studied for its anticonvulsant properties and its effects on various physiological processes, including anxiety and feeding behaviors.

Biological Activity

CP-94,253 hydrochloride exhibits significant biological activity as a selective serotonin 5-HT1B receptor agonist. It shows high affinity for the 5-HT1B receptor with a Ki value of 2 nM, demonstrating approximately 25-fold and 40-fold selectivity over the closely related 5-HT1D and 5-HT1A receptors, respectively . This compound has been found to have anxiolytic effects in animal models and influences behaviors related to cocaine self-administration and food intake .

ReceptorKi Value (nM)
5-HT1A89
5-HT1B2
5-HT1C860
5-HT1D49
5-HT21,600

Uses and Applications

  • Anticonvulsant Activity: CP-94,253 hydrochloride has been identified as having anticonvulsant properties, making it a potential candidate for the treatment of seizure disorders.

  • Anxiolytic Effects: The compound demonstrates anxiolytic effects in animal models, suggesting its potential use in treating anxiety disorders.

  • Behavioral Modifications: It influences behaviors related to drug self-administration and feeding, indicating potential applications in managing substance use and eating disorders.

Storage and Handling

For safe handling and storage, CP-94,253 hydrochloride should be kept in a dark, sealed environment at temperatures between 2-8°C . It is classified with hazard statements H302, H315, and H319, indicating risks of toxicity if swallowed, skin irritation, and serious eye irritation, respectively .

CAS No. 845861-39-4
Product Name 5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride
Molecular Formula C15H20ClN3O
Molecular Weight 293.79 g/mol
IUPAC Name 5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride
Standard InChI InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H
Standard InChIKey PIIOXKQIZCVXMD-UHFFFAOYSA-N
SMILES CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl
Canonical SMILES CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl
Synonyms 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride
PubChem Compound 11652258
Last Modified Sep 13 2023

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